molecular formula C8H12O4 B6173649 ethyl (3E)-4-methoxy-2-oxopent-3-enoate CAS No. 86602-05-3

ethyl (3E)-4-methoxy-2-oxopent-3-enoate

Cat. No.: B6173649
CAS No.: 86602-05-3
M. Wt: 172.18 g/mol
InChI Key: QQTWBKLZHTXDCM-AATRIKPKSA-N
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Description

Ethyl (3E)-4-methoxy-2-oxopent-3-enoate is an organic compound with a complex structure that includes an ester functional group, a methoxy group, and a conjugated double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3E)-4-methoxy-2-oxopent-3-enoate can be achieved through several methods. One common approach involves the esterification of 4-methoxy-2-oxopent-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen condensation of ethyl acetate with 4-methoxy-2-oxobutanal, followed by dehydration to form the desired product. This reaction requires a strong base such as sodium ethoxide and is conducted under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3E)-4-methoxy-2-oxopent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield alcohols, while reduction of the double bond can produce saturated esters. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products

    Oxidation: 4-methoxy-2-oxopentanoic acid.

    Reduction: Ethyl 4-methoxy-2-hydroxypentanoate.

    Substitution: Ethyl (3E)-4-iodo-2-oxopent-3-enoate.

Scientific Research Applications

Ethyl (3E)-4-methoxy-2-oxopent-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of ester-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3E)-4-methoxy-2-oxopent-3-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Ethyl (3E)-4-methoxy-2-oxopent-3-enoate can be compared with similar compounds such as:

    Ethyl (3E)-4-methoxy-2-oxobut-3-enoate: Similar structure but with a shorter carbon chain.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (3E)-4-methoxy-2-oxohex-3-enoate: Similar structure but with a longer carbon chain.

Properties

CAS No.

86602-05-3

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl (E)-4-methoxy-2-oxopent-3-enoate

InChI

InChI=1S/C8H12O4/c1-4-12-8(10)7(9)5-6(2)11-3/h5H,4H2,1-3H3/b6-5+

InChI Key

QQTWBKLZHTXDCM-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)C(=O)/C=C(\C)/OC

Canonical SMILES

CCOC(=O)C(=O)C=C(C)OC

Purity

95

Origin of Product

United States

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